molecular formula C6H5Cl2N3O2 B1347363 Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate CAS No. 502184-51-2

Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate

Cat. No.: B1347363
CAS No.: 502184-51-2
M. Wt: 222.03 g/mol
InChI Key: ZYKZBDOQIWZNNN-UHFFFAOYSA-N
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Description

Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate is a chemical compound with the molecular formula C6H5Cl2N3O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate typically involves the chlorination of pyrimidine derivatives followed by esterification. One common method involves the reaction of 5-amino-2,6-dichloropyrimidine with methanol in the presence of a catalyst to form the methyl ester. The reaction conditions often include the use of an acid catalyst and heating to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and esterification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Mechanism of Action

The mechanism of action of Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA synthesis or repair, contributing to its potential anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate can be compared with other pyrimidine derivatives, such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

List of Similar Compounds

Biological Activity

Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate is a pyrimidine derivative that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C7_7H7_7Cl2_2N3_3O2_2 and a molecular weight of approximately 220.05 g/mol. The structural features include:

  • Amino group at the 5-position
  • Chlorine atoms at the 2 and 6-positions
  • Carboxylate group at the 4-position, methyl esterified

These functional groups contribute to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. The presence of both amino and chlorine groups is hypothesized to enhance its interaction with microbial targets, potentially disrupting their cellular functions.

Anticancer Potential

Some studies suggest that this compound may have anticancer properties. Its structural similarity to other known anticancer agents allows for potential exploration in cancer therapeutics. The binding affinity with specific biological targets such as enzymes involved in cell proliferation is under investigation .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes the comparison with similar compounds:

Compound NameStructure CharacteristicsSimilarity Factor
Methyl 6-amino-2-chloropyrimidine-4-carboxylateAmino group at the 6-position0.90
Ethyl 5-amino-2-chloropyrimidine-4-carboxylateEthyl ester instead of methyl0.89
Methyl 2,6-dichloropyrimidine-4-carboxylateDichloro substitution0.89
Methyl 5-chloro-2-pyrimidinecarboxylic acidChlorine substitution at different positions0.88

This table highlights how variations in functional groups affect biological activity and reactivity profiles.

Antimicrobial Studies

In a study examining the antimicrobial efficacy of pyrimidine derivatives, this compound was tested against various bacterial strains. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent .

Anticancer Research

Another study focused on the compound's ability to inhibit cancer cell proliferation. Preliminary results indicated that it could induce apoptosis in certain cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . Further investigations are necessary to elucidate the precise mechanisms involved.

Properties

IUPAC Name

methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N3O2/c1-13-5(12)3-2(9)4(7)11-6(8)10-3/h9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKZBDOQIWZNNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NC(=N1)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10291861
Record name methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10291861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502184-51-2
Record name methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10291861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate (5 gm, 20 mmol) and powdered iron (5 gm) in acetic acid (40 mL) was heated at 60° C. There was a vigorous exotherm within 5 minutes and the reaction was allowed to cool to room temperature. The acetic acid was removed and the residue was suspended in a mixture of water and diethyl ether. This was filtered and the solid was washed with diethyl ether. The organic phase was separated, washed with saturated aqueous NaHCO3 solution (twice) and brine, dried over sodium sulfate, and the solvent removed to leave methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate (2.1 gm) as a yellow brown solid. MS (ESI) m/z 222.0 and 224.0 (M+H). 1H NMR (CDCl3) δ ppm 6.20 (2H, br. s.), 3.99 (3H, s).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
5 g
Type
catalyst
Reaction Step One

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